![molecular formula C17H14ClF2NO3 B2877162 Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate CAS No. 2248959-90-0](/img/structure/B2877162.png)
Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate, also known as CP-31398, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have anticancer properties and has been studied for its ability to induce p53-dependent apoptosis in cancer cells.
作用機序
Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate has been shown to stabilize the p53 protein, which is a tumor suppressor protein that is mutated or inactive in many types of cancer. By stabilizing the p53 protein, Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate can induce apoptosis in cancer cells and prevent tumor growth. Additionally, Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate has been shown to inhibit the interaction between p53 and MDM2, which is a negative regulator of p53. This inhibition leads to the activation of the p53 pathway and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate has been shown to have several biochemical and physiological effects. In cancer cells, Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate induces apoptosis through the activation of the p53 pathway. Additionally, Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate has been shown to sensitize cancer cells to chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment. In neurodegenerative diseases, Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate has been shown to have neuroprotective effects and can prevent the death of neurons.
実験室実験の利点と制限
Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. Additionally, Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate has not been extensively studied in vivo, which limits its potential for clinical applications.
将来の方向性
There are several future directions for the study of Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate. One potential direction is the development of more potent analogs of Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate that can be used in cancer treatment. Additionally, the neuroprotective effects of Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate could be further studied for its potential use in the treatment of neurodegenerative diseases. Finally, the in vivo efficacy and safety of Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate could be studied in animal models to determine its potential for clinical applications.
In conclusion, Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate is a small molecule compound that has been extensively studied for its potential therapeutic applications in cancer treatment and neurodegenerative diseases. Its mechanism of action involves the stabilization of the p53 protein and the induction of apoptosis in cancer cells. Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate, including the development of more potent analogs and the study of its in vivo efficacy and safety.
合成法
The synthesis of Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate involves the condensation of 2,4-difluorobenzaldehyde with glycine followed by chloroacetylation and esterification. The final product is obtained through purification by column chromatography. The synthesis of Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate has been published in several scientific journals and is considered to be a reliable method.
科学的研究の応用
Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce p53-dependent apoptosis in cancer cells, which is a critical pathway for the prevention of cancer. Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate has also been studied for its ability to sensitize cancer cells to chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment. Additionally, Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF2NO3/c18-10-16(22)21-15(13-7-6-11(19)8-14(13)20)9-17(23)24-12-4-2-1-3-5-12/h1-8,15H,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGYPEHFYBEQGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CC(C2=C(C=C(C=C2)F)F)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 3-(2-chloroacetamido)-3-(2,4-difluorophenyl)propanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2877080.png)
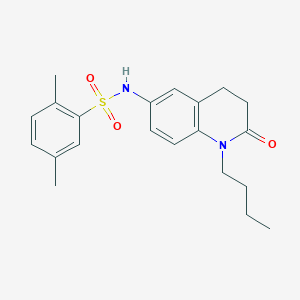
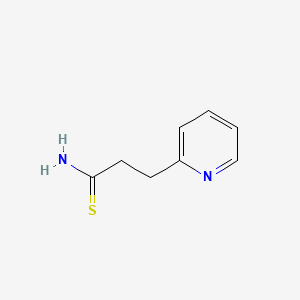
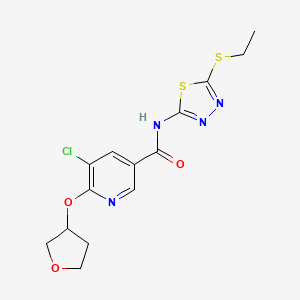
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-methylbenzamide](/img/structure/B2877088.png)

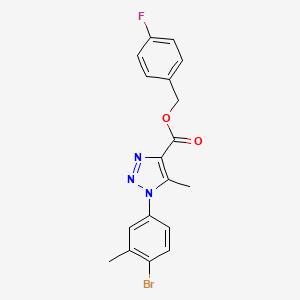
![2-((4-chlorophenyl)thio)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2877093.png)
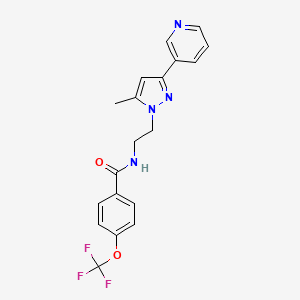
![5-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2877098.png)
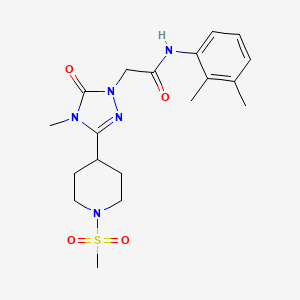
![N-[3-(3,4-dimethoxyphenyl)acryloyl]-N'-(2-fluoro-4-methylphenyl)thiourea](/img/structure/B2877101.png)
![N-benzyl-2-{[4-ethyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2877103.png)